molecular formula C11H9Cl2NO B12121942 4,5-Dichloro-8-methoxy-2-methylquinoline CAS No. 927995-51-5

4,5-Dichloro-8-methoxy-2-methylquinoline

Cat. No.: B12121942
CAS No.: 927995-51-5
M. Wt: 242.10 g/mol
InChI Key: YNLAGOZGZHGMFZ-UHFFFAOYSA-N
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Description

4,5-Dichloro-8-methoxy-2-methylquinoline is a chemical compound with the molecular formula C11H9Cl2NO and a molecular weight of 242.1 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-8-methoxy-2-methylquinoline typically involves the chlorination and methoxylation of 2-methylquinoline. The process begins with the chlorination of 2-methylquinoline at the 4 and 5 positions using reagents such as phosphorus pentachloride or thionyl chloride.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up adjustments to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Amino or thiol-substituted quinolines.

    Oxidation Reactions: Quinoline N-oxides.

    Reduction Reactions: Dihydroquinoline derivatives.

Scientific Research Applications

4,5-Dichloro-8-methoxy-2-methylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 4,5-Dichloro-8-methoxy-2-methylquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to alterations in cellular processes. The compound’s effects are likely mediated through pathways involving oxidative stress and apoptosis .

Comparison with Similar Compounds

  • 4-Chloro-8-methoxy-2-methylquinoline
  • 5-Chloro-8-methoxy-2-methylquinoline
  • 4,5-Dichloro-2-methylquinoline

Comparison: 4,5-Dichloro-8-methoxy-2-methylquinoline is unique due to the presence of both chlorine and methoxy groups at specific positions on the quinoline ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the dual chlorination enhances its reactivity in substitution reactions, while the methoxy group contributes to its potential biological activity .

Properties

CAS No.

927995-51-5

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

4,5-dichloro-8-methoxy-2-methylquinoline

InChI

InChI=1S/C11H9Cl2NO/c1-6-5-8(13)10-7(12)3-4-9(15-2)11(10)14-6/h3-5H,1-2H3

InChI Key

YNLAGOZGZHGMFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=C1)Cl)Cl)OC

Origin of Product

United States

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